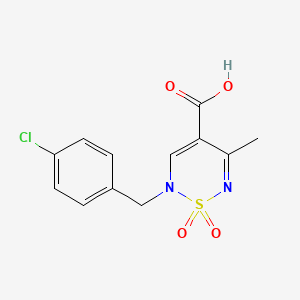

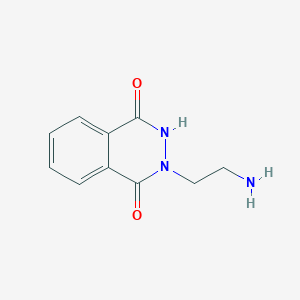

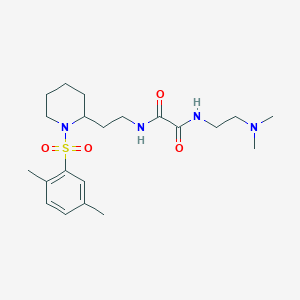

![molecular formula C18H20ClN5 B2544959 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 901270-78-8](/img/structure/B2544959.png)

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecule’s electrophilic addition site is 4-N in the piperazine group .

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction with amine was carried out in 95% ethanol at room temperature for 24 h .Molecular Structure Analysis

Frontier Molecular Orbitals (FMO) yielded HOMO-LUMO energy as: EHOMO = -6.015 eV, ELUMO = -2.525 eV and energy gap, ΔEgap = 3.490 eV . Fukui Function Analysis (FFA) indicated the reactive sites for electrophilic, and nucleophilic attack .Chemical Reactions Analysis

Fukui Function Analysis (FFA) indicated the reactive sites for electrophilic, and nucleophilic attack. The molecule’s electrophilic addition site is 4-N in the piperazine group with a value of 0.020 .Physical and Chemical Properties Analysis

The compound is a white to off-white powder. The molecular formula of the compound is C18H20ClN5 and it has a molecular weight of 341.84.Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives exhibited cytotoxic effects against certain cancer cell lines (HCT-116 and MCF-7) and also showed 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, including pyrazolopyrimidines, were synthesized and characterized for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents with antimicrobial properties as well (Hafez et al., 2016).

Antitubercular Studies

Homopiperazine-pyrimidine-pyrazole hybrids have been investigated for their antitubercular activities against M. tuberculosis strains. In vitro studies showed promising results, making these compounds potential candidates for further lead optimization in antitubercular drug development (Vavaiya et al., 2022).

Synthesis and Structural Elucidation

Research has also focused on the synthesis routes and structural elucidation of pyrazolopyrimidines. Studies have provided detailed insights into the chemical reactions and structural features of these compounds, laying the groundwork for their potential applications in various scientific fields (Ahmed et al., 2007).

Potential PET Agents for Neuroinflammation Imaging

Pyrazolopyrimidine derivatives have been synthesized as potential PET agents for imaging IRAK4 enzyme in neuroinflammation. The synthesis of such compounds highlights the potential application of pyrazolopyrimidines in diagnostic imaging and the study of neurological diseases (Wang et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound and its derivatives have shown promising results in preclinical studies, exhibiting potent and selective inhibition of interleukin-1 receptor-associated kinase-4 (IRAK4) . This suggests that it could be a potential target for future research in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)15(12-20-24)14-5-3-4-6-16(14)19/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZCVPDJBXHZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2544880.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)

![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)